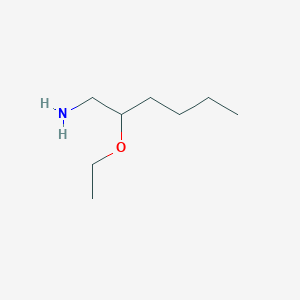amine](/img/structure/B13273346.png)
[(1-Methyl-1H-pyrazol-5-yl)methyl](2-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-pyrazol-5-yl)methylamine is a chemical compound with the molecular formula C10H19N3 and a molecular weight of 181.28 g/mol . This compound is characterized by the presence of a pyrazole ring and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with 2-methylbutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(1-Methyl-1H-pyrazol-5-yl)methylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)methylamine: Unique due to its specific structure and functional groups.
Indole derivatives: Share similar biological activities and applications.
Organochlorine compounds: Differ in their chemical properties and applications but may have overlapping uses in industry.
Uniqueness
(1-Methyl-1H-pyrazol-5-yl)methylamine is unique due to its specific combination of a pyrazole ring and an amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-5-10(2,3)11-8-9-6-7-12-13(9)4/h6-7,11H,5,8H2,1-4H3 |
InChI Key |
NKXMLWIOCAOCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=NN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13273265.png)
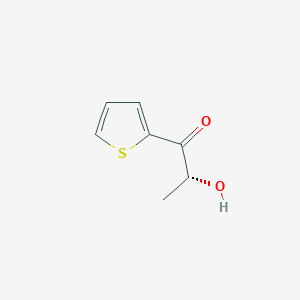
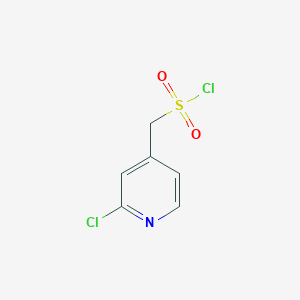
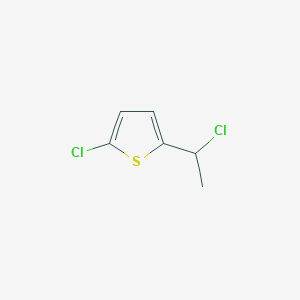
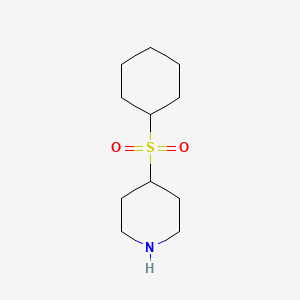
![N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide](/img/structure/B13273301.png)
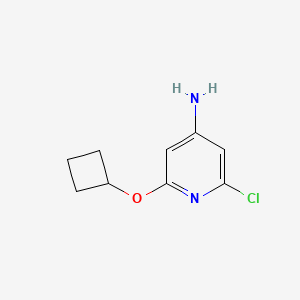
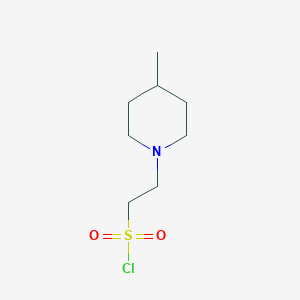
![4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13273308.png)
![7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13273316.png)
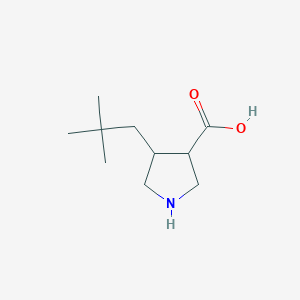
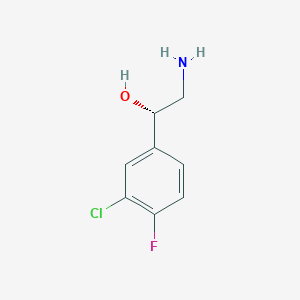
![2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13273343.png)
